Ulopterol

Descripción general

Descripción

. It appears as a white crystalline powder and is soluble in organic solvents such as ethanol, ether, and dimethyl sulfoxide . Ulopterol is derived from the root of the Peucedanum plant, specifically Peucedanum praeruptorum . This compound is known for its medicinal properties, including anti-inflammatory, antioxidant, antibacterial, and anti-tumor activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ulopterol can be synthesized through various chemical reactions involving the appropriate precursors. the most common method involves the extraction from natural sources.

Industrial Production Methods: this compound is primarily extracted from the Peucedanum plant. The process involves grinding the plant material into a powder, followed by extraction with solvents such as ethanol or ether . The extract is then subjected to distillation, condensation, and filtration to isolate this compound .

Análisis De Reacciones Químicas

Chemical Reactions of Ulopterol

This compound can undergo several chemical reactions, which are integral for synthesizing derivatives with enhanced efficacy or reduced toxicity for therapeutic applications. Some of these reactions include:

- Hydroxylation: Introducing hydroxyl groups can enhance its solubility and biological activity.

- Esterification: Reaction with acids can form esters.

This compound can be converted into 6-(2'-oxo-3'-methyl)butyl-7-methoxycoumarin on treatment with p-toluenesulfonic acid .

Biological Activities

This compound exhibits significant biological activities, particularly its antimicrobial properties. It is a potent beta-adrenergic agonist used in the biomedical industry for researching respiratory conditions such as asthma and chronic obstructive pulmonary disease .

Interactions with Other Compounds

Studies on this compound's interactions with other compounds reveal its potential synergistic effects. For instance, when combined with other antimicrobial agents, this compound may enhance their efficacy against resistant strains of bacteria. Further research is needed to elucidate specific interaction mechanisms and optimize combinations for therapeutic use.

Comparisons with Other Coumarin Derivatives

This compound shares structural and functional similarities with several other coumarin derivatives.

| Compound Name | Source Plant | Biological Activity | Unique Features |

|---|---|---|---|

| Umbelliferone | Ferulago species | Antimicrobial and anti-inflammatory | Basic coumarin structure |

| Scopoletin | Pelargonium sidoides | Antimicrobial and antioxidant | Methoxylated derivative |

| Coumarin | Various plants | Anticoagulant properties | Found in many natural sources |

| Bergapten | Citrus bergamia | Antimicrobial and phototoxic | Furanocoumarin structure |

This compound is unique due to its specific antimicrobial activity profile against certain bacteria, which may not be shared by other coumarins. Its extraction from Toddalia asiatica also highlights its uniqueness in terms of source and potential applications in traditional medicine.

Aplicaciones Científicas De Investigación

Ulopterol has a wide range of scientific research applications:

Chemistry: this compound is used as a precursor in the synthesis of various organic compounds.

Biology: It has been studied for its effects on cellular processes and its potential as a therapeutic agent.

Mecanismo De Acción

Ulopterol exerts its effects through various molecular targets and pathways:

Anti-inflammatory: this compound inhibits the toll-like receptor 4 (TLR4)/myeloid differentiation primary response gene 8 (MyD88)/nuclear factor kappa-B (NF-κB) pathway, reducing inflammation.

Antioxidant: It scavenges free radicals and enhances antioxidant enzyme activities.

Antibacterial: this compound disrupts bacterial cell membranes and inhibits bacterial growth.

Comparación Con Compuestos Similares

Ulopterol shares similarities with other coumarin compounds, such as:

This compound 7-O-glucoside: This compound has a glucoside ring attached to the C-7 position, enhancing its solubility and bioavailability.

Methylpeucedanol: A methylated derivative of this compound with similar biological activities.

Uniqueness: this compound’s unique combination of anti-inflammatory, antioxidant, antibacterial, and anti-tumor properties distinguishes it from other similar compounds. Its diverse applications in medicine, cosmetics, and industry further highlight its significance.

Actividad Biológica

Ulopterol, a coumarin compound isolated from the leaves of Toddalia asiatica (L.) Lam, has garnered attention due to its significant biological activities, particularly its antimicrobial properties. This article delves into the various aspects of this compound's biological activity, including its antibacterial and antifungal effects, antioxidant properties, and potential therapeutic applications.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈O₅ |

| Molecular Weight | 278.30 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 500.5 ± 50.0 °C |

| Flash Point | 188.3 ± 23.6 °C |

| LogP | 0.61 |

These properties indicate that this compound is a stable compound with potential for various applications in pharmaceuticals and natural product chemistry.

Antimicrobial Activity

This compound exhibits potent antimicrobial activity against a range of pathogens. Research indicates that it possesses both antibacterial and antifungal properties, making it a candidate for further study in the development of natural antimicrobial agents.

Antibacterial Effects

In vitro studies have demonstrated that this compound is effective against several bacterial strains, including:

- Staphylococcus aureus (SA) : Minimum Inhibitory Concentration (MIC) of 125 µg/mL.

- Methicillin-resistant Staphylococcus aureus (MRSA) : MIC of 250 µg/mL.

- Escherichia coli (EC) : MIC ranging from 62.5 to 250 µg/mL.

- Salmonella enterica (SE) : MIC of 15.6 µg/mL.

These findings suggest that this compound could be a valuable component in treating infections caused by resistant bacterial strains .

Antifungal Effects

This compound also demonstrates antifungal activity against various fungal pathogens. The MIC values for different fungi are as follows:

- Candida albicans (CA) : MIC of 250 µg/mL.

- Aspergillus flavus (AF) : MIC of less than 12.5 µg/mL.

- Trichophyton rubrum (TR) : MIC of less than 12.5 µg/mL.

These results indicate that this compound may be effective in managing fungal infections, particularly those caused by common pathogens .

Antioxidant Activity

Beyond its antimicrobial properties, this compound exhibits antioxidant activity, which can contribute to its therapeutic potential. Studies have shown that extracts from Toddalia asiatica leaves possess significant antioxidant capabilities, which may help mitigate oxidative stress in biological systems . This property is crucial for preventing cellular damage and could have implications in the treatment of diseases associated with oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A study published in the Journal of Ethnopharmacology evaluated the antimicrobial activity of this compound isolated from Toddalia asiatica. The results confirmed its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

- Antioxidant Evaluation : Research conducted on the leaves of Toddalia asiatica highlighted the antioxidant effects attributed to compounds like this compound, suggesting a protective role against oxidative damage .

- Phytochemical Analysis : A comprehensive phytochemical analysis indicated that this compound is one of the active constituents responsible for the medicinal properties observed in traditional uses of Toddalia asiatica .

Propiedades

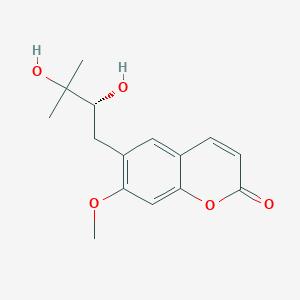

IUPAC Name |

6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-15(2,18)13(16)7-10-6-9-4-5-14(17)20-12(9)8-11(10)19-3/h4-6,8,13,16,18H,7H2,1-3H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLKKFPQJANWMM-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20950831 | |

| Record name | 6-(2,3-Dihydroxy-3-methylbutyl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28095-18-3 | |

| Record name | Ulopterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028095183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2,3-Dihydroxy-3-methylbutyl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.